Concanavalin A - 11028-71-0

Concanavalin A

Catalog Number: EVT-1517273
CAS Number: 11028-71-0
Molecular Formula: C23H32N6O8S
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Concanavalin A (Con A) is a lectin (carbohydrate-binding protein) originally extracted from the jack bean (Canavalia ensiformis). [] It belongs to the legume lectin family and specifically binds to α-D-mannosyl and α-D-glucosyl residues. [] Con A has been widely used in various scientific research fields, including immunology, cell biology, and biochemistry, due to its ability to induce mitogenic responses in lymphocytes, agglutinate cells, and bind to specific carbohydrate structures on cell surfaces. [, , , , , , , , ]

Future Directions
  • Developing more specific and potent Con A derivatives: Chemical modifications of Con A could lead to derivatives with enhanced specificity for particular carbohydrate structures or improved biological activity. []
  • Exploring the therapeutic potential of Con A: While this document does not address drug applications, Con A and its derivatives could be further investigated for their potential therapeutic applications, such as in cancer treatment or immunotherapy. []

3,6-Di-O-methyl-(α-D-mannopyranosyl)-α-D-mannopyranoside

Compound Description: 3,6-Di-O-methyl-(α-D-mannopyranosyl)-α-D-mannopyranoside is a trisaccharide. It exhibits high affinity for binding to Concanavalin A, primarily due to the presence of the 3,6-di-O-methyl substitution on the α-D-mannopyranosyl residue. This trisaccharide has been co-crystallized with Concanavalin A to study the structural details of their interaction.

Relevance: This trisaccharide is a potent ligand for Concanavalin A, providing insights into the carbohydrate-binding specificity of the lectin. Unlike Concanavalin A, which is a protein, this compound is a carbohydrate. The interaction studies help understand how Concanavalin A recognizes and binds to specific carbohydrate structures.

Methyl α-D-mannopyranoside

Compound Description: Methyl α-D-mannopyranoside is a methylated derivative of the sugar mannose.

Relevance: This compound serves as a simple carbohydrate ligand for Concanavalin A. Structural studies have been conducted on the complex formed between Concanavalin A and methyl α-D-mannopyranoside to elucidate the specific interactions involved in their binding. These interactions primarily involve hydrogen bonds and van der Waals forces between the sugar molecule and amino acid residues within the carbohydrate-binding site of Concanavalin A.

3-O-methylglucosamine

Compound Description: 3-O-methylglucosamine is a derivative of glucosamine, a sugar molecule.

Relevance: When coupled to CH-Sepharose (an omega-hexanoic acid derivative of agarose), 3-O-methylglucosamine forms an affinity chromatography matrix. This matrix was successfully utilized to purify Concanavalin A from broad beans (Vicia faba). This suggests that Concanavalin A has an affinity for 3-O-methylglucosamine, which could be related to its carbohydrate-binding properties.

Succinyl-Concanavalin A

Compound Description: Succinyl-Concanavalin A is a chemically modified derivative of Concanavalin A. The succinylation process alters the structure of Concanavalin A, specifically by modifying the availability of lysine residues. This modification results in the formation of a dimeric form of Concanavalin A.

Relevance: Unlike native Concanavalin A, which can induce the clustering or patching of cell surface receptors, succinyl-Concanavalin A does not exhibit this property. This difference suggests that the ability of Concanavalin A to cluster receptors is crucial for its biological effects, such as stimulating changes in intracellular calcium levels. Moreover, succinyl-Concanavalin A acts as an antagonist to native Concanavalin A, indicating that it can compete for binding to the same cellular targets but without triggering the same downstream signaling events. ,

Phytohemagglutinin (PHA)

Compound Description: Phytohemagglutinin (PHA) is a lectin derived from plants, particularly red kidney beans (Phaseolus vulgaris). It is a known mitogen, meaning it can stimulate cell division and proliferation, particularly in lymphocytes, a type of white blood cell involved in the immune response.

Relevance: Like Concanavalin A, PHA is classified as a lectin, and both are frequently used as mitogens in immunological research to assess lymphocyte activation and proliferation. The comparison of lymphocyte responses to Concanavalin A and PHA can provide insights into the overall functional capacity of lymphocytes and potential immune dysregulation in various disease states. ,

Pokeweed Mitogen (PWM)

Compound Description: Pokeweed mitogen (PWM) is a lectin extracted from the pokeweed plant (Phytolacca americana). It is a mitogen, known for its ability to stimulate the proliferation and differentiation of lymphocytes, a type of white blood cell essential for immune responses.

Relevance: PWM, Concanavalin A, and PHA are plant-derived lectins frequently used as mitogens in immunological research. These mitogens help assess lymphocyte functionality and potential immune system abnormalities by comparing lymphocyte responses.

Overview

Concanavalin A is a lectin derived from the seeds of the jack bean (Canavalia ensiformis). It is known for its ability to specifically bind to carbohydrates, particularly D-mannose and D-glucose, making it a valuable tool in various biochemical applications. This protein has garnered attention for its potential in clinical diagnostics, particularly in measuring glucose levels in biological fluids, which is crucial for diabetes management.

Source

Concanavalin A is extracted from the seeds of the jack bean, a plant native to Central and South America. The extraction process typically involves grinding the seeds and using methods such as ammonium sulfate precipitation followed by dialysis to purify the lectin. The resulting product is a glycoprotein that can exist as a tetramer with a molecular weight ranging from 104 to 112 kDa depending on its form and purification methods used .

Classification

Concanavalin A belongs to the family of lectins, which are proteins that bind specifically to carbohydrates. It is classified as a type of carbohydrate-binding protein, and its primary function is to recognize and bind to specific sugar moieties on glycoproteins and glycolipids. This property makes it an essential reagent in glycoproteomics and various analytical techniques.

Synthesis Analysis

The synthesis of Concanavalin A involves a unique post-translational modification process known as circular permutation. This process entails the rearrangement of amino acid sequences where the N-terminal half of the precursor protein is swapped with the C-terminal half, facilitated by an enzyme called asparaginyl endopeptidase .

Methods

  1. Extraction: The initial step involves extracting Concanavalin A from jack bean seeds using aqueous solutions.
  2. Purification: Purification methods include:
    • Ammonium sulfate precipitation: This technique concentrates proteins by precipitating them out of solution.
    • Affinity chromatography: Concanavalin A can be purified using columns that contain mannose or glucose residues, allowing selective binding and elution.
    • Size-exclusion chromatography: This method separates proteins based on their size, further refining purity .
Molecular Structure Analysis

Concanavalin A has a complex quaternary structure, typically forming tetramers composed of four identical subunits. Each subunit consists of approximately 236 amino acids.

Structure Data

  • Molecular Weight: Approximately 104–112 kDa.
  • Oligomeric State: Under physiological conditions, Concanavalin A exists primarily as a tetramer.
  • Binding Sites: The protein contains specific binding sites for D-mannose and D-glucose, which are critical for its biological functions .
Chemical Reactions Analysis

Concanavalin A participates in various biochemical reactions primarily through its carbohydrate-binding activity.

Reactions

  1. Glycosylation Detection: Concanavalin A can be used to detect glycoproteins through affinity interactions with their sugar moieties.
  2. Inhibition Studies: The binding of Concanavalin A can be inhibited by adding free sugars such as D-mannose or D-glucose, demonstrating its specificity .
Mechanism of Action

The mechanism by which Concanavalin A exerts its effects involves carbohydrate recognition and binding.

Process

  1. Binding: Concanavalin A binds specifically to D-mannose and D-glucose residues on glycoproteins.
  2. Aggregation: Upon binding, it can cause aggregation of glycoproteins, which is useful in various assays and detection methods.
  3. Signal Transduction: The binding event can initiate signaling pathways in cells that express mannose or glucose on their surfaces .
Physical and Chemical Properties Analysis

Concanavalin A exhibits several notable physical and chemical properties:

Physical Properties

  • Solubility: Soluble in water; stability decreases at extreme pH levels.
  • Stability: Retains functionality within a specific pH range (typically around neutral).

Chemical Properties

  • Carbohydrate Binding: High-affinity binding to specific carbohydrates (D-mannose and D-glucose).
  • Enzymatic Activity: Lacks intrinsic enzymatic activity but serves as a substrate for other enzymes during glycosylation processes .
Applications

Concanavalin A has numerous scientific applications:

  1. Glycoproteomic Analysis: Used in lectin affinity chromatography for enriching glycoproteins from complex mixtures.
  2. Diagnostic Tools: Employed in biosensors for glucose monitoring in diabetic patients due to its specific binding properties.
  3. Cell Biology Research: Utilized to study cell surface carbohydrates and their roles in cell signaling and interactions.
  4. Nanotechnology: Recent developments include conjugating Concanavalin A with nanoparticles for targeted drug delivery systems and imaging techniques .
Structural Biology of Concanavalin A

Quaternary Architecture and Metal Ion Coordination

Homotetrameric Assembly and D2 Symmetry

Concanavalin A (ConA) is a homotetrameric lectin with a molecular weight of 104–112 kDa, organized as a dimer of dimers. Its quaternary structure exhibits D2 symmetry, where four identical subunits (each 26.5 kDa, 237 amino acids) assemble into a roughly tetrahedral shape [4] [9]. The dimeric interface is stabilized by hydrophobic interactions and hydrogen bonds, while tetramerization occurs through salt bridges and van der Waals contacts at the subunit interfaces. This architecture creates a central cavity that houses metal-binding domains critical for function [1] [5]. Surface-induced dissociation studies confirm that tetramer stability is influenced by interface area, with cleavage preferentially occurring at smaller interfaces to conserve larger dimeric subunits [2].

Mn²⁺/Ca²⁺ Binding Sites and Stability Mechanisms

Each ConA subunit requires transition metal ions (Mn²⁺) and a calcium ion (Ca²⁺) for structural stability and functional activity. The metal-coordinated domain (MCD) contains two adjacent sites:

  • Site 1 (S1): Binds Mn²⁺ via ligands Asp10, Asp19, His24, and Glu8.
  • Site 2 (S2): Binds Ca²⁺ via Asp10, Asn14, Tyr12, and Asp19 [1] [8].

Metal coordination induces a conformational shift that positions residues in the adjacent carbohydrate-binding domain (CBD) for saccharide recognition. Loss of Ca²⁺ disrupts the CBD, triggering a cis-to-trans isomerization of the Ala207-Asp208 peptide bond and dispersion of saccharide-binding residues (Asn14, Arg228, Asp208, Leu99, Tyr100). This abolishes lectin activity in metal-free ConA [1]. The Mn²⁺ site remains partially stable upon demetallization, but Ca²⁺ loss is the primary driver of structural collapse [1] [8].

Table 1: Metal-Ligand Interactions in ConA

Metal IonLigand ResiduesCoordination GeometryRole in Stability
Mn²⁺Asp10, Asp19, His24, Glu8OctahedralAnchors S1; maintains local folding
Ca²⁺Asp10, Asn14, Tyr12, Asp19IrregularStabilizes CBD; ensures correct peptide bond conformation

Post-Translational Modifications

Circular Permutation via Asparaginyl Endopeptidase

ConA undergoes a unique post-translational circular permutation mediated by jack bean asparaginyl endopeptidase (CeAEP1). The initial gene product, pre-pro-ConA, includes an N-terminal signal peptide and a glycosylated 15-amino acid linker (V¹²⁰IRNSTTIDFNAAYN¹³⁴). After signal peptide cleavage and deglycosylation, CeAEP1 excises the linker via proteolysis at Asn¹¹⁹ and Asn¹³⁰. Concurrently, it catalyzes a transpeptidation reaction that ligates the original N-terminus (Leu1) to the new C-terminus (Asn¹¹⁹), while removing a C-terminal nonapeptide (E²⁵³IPDIATVV²⁶¹) [10] [4]. This results in a circularly permuted mature protein where residues 120–237 precede residues 1–119. ConA is the only known protein to achieve circular permutation post-translationally [10].

Proteolytic Maturation Pathways

Maturation involves sequential steps:

  • Deglycosylation: Removal of N-linked glycans in the endoplasmic reticulum enables carbohydrate-binding activity.
  • CeAEP1 cleavage: Excision of the linker peptide at Asn¹¹⁹/Asn¹³⁰.
  • Transpeptidation: CeAEP1 ligates Leu1 to Asn¹¹⁹ via nucleophilic attack, forming a new peptide bond.
  • Trimming: Final cleavage at Asn¹³⁴ releases the mature protein [10].

Notably, transpeptidation is inefficient; ~50% of ConA exists as a two-chain form (hydrolyzed intermediate) in jack bean seeds. Mature ConA exhibits greater thermal and chemical stability than pro-ConA due to enhanced tetramerization driven by additional intermolecular interactions in the permuted structure [10].

Crystallographic Insights

Tertiary Structure Analysis and β-Sandwich Motifs

ConA’s tertiary structure (determined at 2.0–2.5 Å resolution) adopts a β-sandwich fold typical of legume lectins, comprising two antiparallel β-sheets (front: 6 strands; back: 7 strands) and a short α-helix [5] [9]. The fold forms a dome-shaped "gumdrop" (46 × 26 Å base, 42 Å height) with a deep saccharide-binding pocket. Key features include:

  • A conserved cis-peptide bond at Ala207-Asp208 (metal-dependent).
  • Three hydrophobic cores stabilizing the β-sandwich [5] [1].The CBD comprises residues Tyr12, Asn14, Leu99, Tyr100, and Asp208, which form hydrogen bonds with α-D-mannosyl/glucosyl groups [1] [4]. Metal coordination maintains the CBD topology: removal of Ca²⁺ expands the Leu99-Tyr100 loop by 4 Å, disrupting saccharide binding [1].

Table 2: Key Crystallographic Parameters of ConA Structures

Resolution (Å)Space GroupUnit Cell Dimensions (Å)Key Insights
2.0P2₁a=84.00, b=116.03, c=84.10Dual sugar/RhB ligand binding; interpenetrating frameworks [6]
2.5I222a=89.9, b=87.2, c=63.1Tetrameric D2 symmetry; metal-free conformation [1] [9]
4.0I222a=89.9, b=87.2, c=63.1First tetramer description; "gumdrop" subunit shape [9]

Comparative Studies Across Legume Lectins

ConA shares structural homology with other legume lectins (e.g., lentil lectin, pea lectin) but exhibits key distinctions:

  • Metal Dependency: Unlike some lectins, ConA absolutely requires Mn²⁺/Ca²⁺ for activity. Metal-free ConA shows a 7.8 Å displacement in the CBD versus 1.5 Å in lentil lectin [1].
  • Tetramer Stability: ConA dissociates into dimers below pH 6.5 due to protonation of interfacial residues. Lentil lectin remains tetrameric down to pH 4.0 [1].
  • Saccharide Specificity: ConA recognizes internal α-mannose, while Erythrina corallodendron lectin binds terminal galactose due to a Trp135 substitution [1].Dual-supramolecular frameworks using ConA and ligands (e.g., Rh3Man) demonstrate programmable assembly into interpenetrating crystalline lattices, a feature not yet replicated in other legume lectins [6].

Table 3: Structural and Functional Comparison of Legume Lectins

FeatureConcanavalin ALentil LectinPea Lectin
Quaternary StructurepH-sensitive tetramerStable tetramerDimer
Metal DependenceHigh (Mn²⁺/Ca²⁺)ModerateModerate
Key CBD ResiduesTyr12, Asn14, Leu99Tyr114, Asn129, Ala100Tyr116, Asn131, Ala102
Saccharide Specificityα-Man/Glc (internal)α-Man/Glc (terminal)α-Man/Glc (terminal)

Properties

CAS Number

11028-71-0

Product Name

Concanavalin A

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;4-(dipropylsulfamoyl)benzoic acid

Molecular Formula

C23H32N6O8S

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C13H19NO4S.C10H13N5O4/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);3,6-8,16H,2,4H2,1H3,(H,12,17,18)

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

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